molecular formula C10H11F2NO B15255688 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine

Cat. No.: B15255688
M. Wt: 199.20 g/mol
InChI Key: QWAORMIIRAEZGH-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine is a fluorinated amine derivative characterized by a phenethylamine backbone substituted with a 2,2-difluoroethenyl ether group. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-(2,2-difluoroethenoxy)-1-phenylethanamine

InChI

InChI=1S/C10H11F2NO/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9H,6,13H2

InChI Key

QWAORMIIRAEZGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC=C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine typically involves the reaction of 2,2-difluoroethenyl ether with 1-phenylethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Amine-Group Reactivity

The primary amine (-NH₂) participates in reactions typical of aliphatic amines, though its reactivity is modulated by the adjacent difluoroethenyl-ether moiety.

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) via nucleophilic substitution (Sₙ2), forming secondary or tertiary amines depending on stoichiometry.
    Example :

    C10H11F2NO+CH3IC10H10F2NOCH3+HI\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO} + \text{CH}_3\text{I} \rightarrow \text{C}_{10}\text{H}_{10}\text{F}_2\text{NOCH}_3 + \text{HI}

    Conditions: Anhydrous polar aprotic solvent (e.g., DMF), room temperature .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).
    Example :

    C10H11F2NO+ClCOCH3C10H10F2NOCOCH3+HCl\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO} + \text{ClCOCH}_3 \rightarrow \text{C}_{10}\text{H}_{10}\text{F}_2\text{NOCOCH}_3 + \text{HCl}

    Conditions: Base (e.g., pyridine) to neutralize HCl .

Schiff Base Formation

Reacts with aldehydes/ketones to form imines under dehydrating conditions:

C10H11F2NO+RCHOC10H10F2N=CHR+H2O\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO} + \text{RCHO} \rightarrow \text{C}_{10}\text{H}_{10}\text{F}_2\text{N=CHR} + \text{H}_2\text{O}

Conditions: Acid catalysis (e.g., HCl), reflux.

Ether-Linkage Reactivity

The ether group (-O-CF₂-CH₂-) undergoes cleavage under acidic or basic conditions due to the electron-withdrawing effect of fluorine atoms.

Reaction Type Conditions Products Mechanism
Acidic Cleavage Concentrated HBr, 100°CPhenol derivative + DifluoroethanolSₙ1 or Sₙ2
Basic Cleavage NaOH (aq), refluxSodium phenoxide + DifluoroethylamineElimination-Addition

Example (Acidic Cleavage) :

C10H11F2NO+HBrC6H5OH+CF2CH2NH2+Br\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{CF}_2\text{CH}_2\text{NH}_2 + \text{Br}^-

The difluoroethenyl group destabilizes the ether oxygen, accelerating protonation and cleavage .

Difluoroethenyl Group Reactivity

The CF₂=CH-O- moiety exhibits unique behavior due to fluorine’s electronegativity.

Electrophilic Addition

Undergoes addition with HCl or H₂O across the double bond:

CF2=CH-O-HClCF2Cl-CH2O-\text{CF}_2=\text{CH-O-} \xrightarrow{\text{HCl}} \text{CF}_2\text{Cl-CH}_2\text{O-}

Regioselectivity : Follows anti-Markovnikov due to fluorine’s inductive effect .

Hydrolysis

In aqueous base, the difluoroethenyl group hydrolyzes to a ketone:

CF2=CH-O-+H2OOHCO(CH2F)2+HO\text{CF}_2=\text{CH-O-} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{CO}(\text{CH}_2\text{F})_2 + \text{HO}^-

Mechanism involves nucleophilic attack at the β-carbon.

Redox Reactions

  • Oxidation : The amine group oxidizes to a nitro compound under strong oxidizing agents (e.g., KMnO₄/H⁺):

    C10H11F2NOKMnO4C10H9F2NO3+H2O\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO} \xrightarrow{\text{KMnO}_4} \text{C}_{10}\text{H}_9\text{F}_2\text{NO}_3 + \text{H}_2\text{O}
  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the difluoroethenyl group to a saturated CF₂-CH₂- chain .

Biological Interactions

While not a direct chemical reaction, the compound’s fluorinated structure enhances binding to biological targets (e.g., enzymes) via dipole interactions and hydrophobic effects. This property is leveraged in medicinal chemistry for drug design .

Scientific Research Applications

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine involves its interaction with specific molecular targets. The difluoroethenyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Key Substituent Applications References
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine C₁₀H₁₁F₂NO Difluoroethenyloxy Medicinal chemistry, materials Inferred
(R)-1-Phenylethan-1-amine C₈H₁₁N None Chiral synthesis, MOF studies
2-([2,2'-Bipyridin]-5-ylmethoxy)-1-phenylethan-1-amine C₁₈H₁₈N₃O Bipyridinylmethoxy Anticancer metallohelices
2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethan-1-amine C₉H₉F₂NO₂ Difluoro-benzodioxol CNS drug candidates
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine C₉H₁₂FNO Fluoro-methoxy-phenyl Pharmacophore modeling

Biological Activity

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H11F2NO
  • Molecular Weight : 201.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 54594569

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The difluoroethenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive function.

Antidepressant Properties

Research indicates that derivatives of phenylethanolamines exhibit antidepressant-like effects. In rodent models, compounds structurally similar to this compound have shown efficacy in reducing depressive behaviors by inhibiting the reuptake of serotonin and norepinephrine .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have revealed that it may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways .

Case Studies and Research Findings

  • Neurotransmitter Uptake Inhibition :
    A study explored the ability of phenylethanolamine derivatives to inhibit neurotransmitter uptake in rat brain synaptosomes. The results indicated that compounds with specific substitutions on the phenyl ring exhibited significant inhibition of norepinephrine and serotonin uptake, suggesting potential for antidepressant activity .
  • Apoptotic Induction in Cancer Cells :
    In vitro studies demonstrated that this compound could induce apoptosis in human breast cancer cells (MCF-7). The study showed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis .
  • Structure-Activity Relationship (SAR) :
    A comprehensive review analyzed various derivatives of phenylethanolamines, highlighting the importance of structural modifications in enhancing biological activity. The presence of electron-withdrawing groups like difluorovinyl was noted to increase receptor affinity and biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantInhibition of serotonin/norepinephrine uptake
AnticancerInduction of apoptosis in cancer cells
NeuroprotectivePotential modulation of neuroinflammatory pathways

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